N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused pyrimido-thiazine core.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-22-11-3-4-12(13(7-11)23-2)18-15(21)10-8-19-14(20)5-6-17-16(19)24-9-10/h3-7,10H,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZZGBPSGGTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN3C(=O)C=CN=C3SC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidine ring fused with a thiazine moiety. Its molecular formula is CHNOS, and it possesses unique functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
- Case Study : In vitro assays demonstrated that derivatives of thiazine compounds showed IC values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Testing Against Pathogens : Studies have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that they may possess additional therapeutic benefits:
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in animal models.
- Antioxidant Properties : The presence of methoxy groups in the structure could enhance radical scavenging activity .
Data Table: Biological Activities
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound features a pyrimido[2,1-b][1,3]thiazine core, distinct from related analogs:
- Pyrimido[2,1-b][1,3]oxazine: Found in 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (), which replaces the thiazine sulfur with an oxygen atom.
- Pyrido[2,1-b][1,3]thiazine: Observed in Ethyl 9-cyano-2-(2,4-dimethoxyphenyl)-4-imino-6-oxo-4,6-dihydropyrido[2,1-b][1,3]thiazine-7-carboxylate ().
Substituent Profiles
Physicochemical Properties
Spectral Data Comparison
The absence of a nitrile group in the target compound eliminates the characteristic IR peak ~2200 cm⁻¹ seen in analogs like Compound 3 .
Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
